molecular formula C13H16O B1669412 Cyclohexyl phenyl ketone CAS No. 712-50-5

Cyclohexyl phenyl ketone

Cat. No. B1669412
CAS RN: 712-50-5
M. Wt: 188.26 g/mol
InChI Key: BMFYCFSWWDXEPB-UHFFFAOYSA-N
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Patent
US06362211B1

Procedure details

Temperature was kept at 20-25° C. when bromine (2.8 ml) was added slowly to a stirred mixture of cyclohexylphenyl ketone (10 g) in CH2Cl2 (50 ml) and acetic acid (1 ml). The mixture was stirred at the ambient temperature for 1 hour and extracted with 5% NaHCO3 (2×30 ml) and water (30 ml). The organic phase was dried over Na2SO4 and evaporated. Yield was 14.1 g.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH:3]1([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1>C(Cl)Cl.C(O)(=O)C>[Br:1][C:11]1([C:9]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)=[O:10])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at the ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 20-25° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with 5% NaHCO3 (2×30 ml) and water (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1(CCCCC1)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.